Cas no 35441-10-2 (2,6-Dihydroxy-3-cyanopyridine)
2,6-Dihydroxy-3-cyanopyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dihydroxy-3-cyanopyridine
- 1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarbonitrile
- 2,6-dihydroxynicotinonitrile
- 3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-
- 2,6-Cndp
- 2,6-Dihydroxy-3-cyan-pyridin
- 3-cyano-2,6-dihydroxypyridine
- 3-Cyano-2,6-pyridindiol
- markiertes 2,6-Dihydroxy-3-cyan-pyridin
- 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile
- NSC329880
- 3-cyano-6-hydroxy-pyridin-2-ol
- BFHKYHMCIAMQIN-UHFFFAOYSA-N
- BDBM50443015
- 3-cyano-6-hydroxy-2(1h)-pyridinone
- Methyl 2,6-Dihydroxy-3-cyanopyridine
- 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
- DTXSID90188927
- BCP34567
- SY047890
- NSC-329880
- Nicotinonitrile, 2,6-dihydroxy-
- AS-59743
- 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 5WDJ8G2R9N
- 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-2-oxo-
- 1,2,5,6-Tetrahydro-2,6-dioxo-3-pyridinecarbonitrile
- 2 pound not6-Dihydroxy-3-cyanopyridine
- 3-Pyridinecarbonitrile, 1,2,5,6-tetrahydro-2,6-dioxo-
- 2,6-Dihydroxy-3-cyanopyridine;3-Cyano-2,6-dihydroxypyridine
- A18682
- 2,6-DIHYDROXYPYRIDINE-3-CARBONITRILE
- 35441-10-2
- Q-101510
- MFCD11558977
- SCHEMBL9614840
- SCHEMBL1048225
- FT-0737473
- NSC 329880
- AKOS006338491
- CS-W005677
- MFCD11113421
- CHEMBL3086508
- DTXCID50111418
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- MDL: MFCD11558977
- Inchi: 1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10)
- InChI Key: BFHKYHMCIAMQIN-UHFFFAOYSA-N
- SMILES: OC1=C(C#N)C=CC(N1)=O
Computed Properties
- Exact Mass: 136.02700
- Monoisotopic Mass: 136.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.1
- XLogP3: 0
Experimental Properties
- Density: 1.47
- Boiling Point: 330.8℃ at 760 mmHg
- Flash Point: 153.9°C
- Refractive Index: 1.621
- PSA: 76.88000
- LogP: -0.04782
2,6-Dihydroxy-3-cyanopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dihydroxy-3-cyanopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208831-250mg |
2,6-Dihydroxy-3-cyanopyridine |
35441-10-2 | 95% | 250mg |
£64.00 | 2022-03-01 | |
| Fluorochem | 208831-1g |
2,6-Dihydroxy-3-cyanopyridine |
35441-10-2 | 95% | 1g |
£162.00 | 2022-03-01 | |
| Fluorochem | 208831-5g |
2,6-Dihydroxy-3-cyanopyridine |
35441-10-2 | 95% | 5g |
£479.00 | 2022-03-01 | |
| Chemenu | CM178709-5g |
2,6-Dihydroxynicotinonitrile |
35441-10-2 | 95% | 5g |
$532 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML586-50mg |
2,6-Dihydroxy-3-cyanopyridine |
35441-10-2 | 95% | 50mg |
160.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML586-200mg |
2,6-Dihydroxy-3-cyanopyridine |
35441-10-2 | 95% | 200mg |
432.0CNY | 2021-08-04 | |
| Chemenu | CM178709-1g |
2,6-Dihydroxynicotinonitrile |
35441-10-2 | 95% | 1g |
$61 | 2022-06-11 | |
| Chemenu | CM178709-5g |
2,6-Dihydroxynicotinonitrile |
35441-10-2 | 95% | 5g |
$173 | 2022-06-11 | |
| Apollo Scientific | OR926143-250mg |
2,6-Dihydroxy-3-cyanopyridine |
35441-10-2 | 95% | 250mg |
£53.00 | 2025-02-21 | |
| Apollo Scientific | OR926143-1g |
2,6-Dihydroxy-3-cyanopyridine |
35441-10-2 | 95% | 1g |
£61.00 | 2025-02-21 |
2,6-Dihydroxy-3-cyanopyridine Suppliers
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Additional information on 2,6-Dihydroxy-3-cyanopyridine
Introduction to 2,6-Dihydroxy-3-cyanopyridine (CAS No. 35441-10-2)
2,6-Dihydroxy-3-cyanopyridine, with the chemical formula C₅H₃N₂O₂, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyridine class of heterocycles, which are widely recognized for their role in drug discovery and development. The presence of both hydroxyl and cyano functional groups in its structure imparts unique reactivity and makes it a valuable scaffold for synthesizing various derivatives with tailored properties.
The CAS number 35441-10-2 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. 2,6-Dihydroxy-3-cyanopyridine has been studied for its pharmacological potential, particularly in the context of developing novel therapeutic agents. Its structural features suggest possible interactions with biological targets, making it a promising candidate for further investigation.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in addressing a wide range of diseases. The hydroxyl groups in 2,6-dihydroxy-3-cyanopyridine can participate in hydrogen bonding interactions, enhancing binding affinity to biological receptors. Additionally, the cyano group can serve as a site for further functionalization, allowing chemists to modify the compound's properties for specific applications.
One of the most intriguing aspects of 2,6-dihydroxy-3-cyanopyridine is its potential role in anticancer research. Studies have demonstrated that pyridine-based compounds can inhibit key enzymes involved in tumor growth and proliferation. The unique combination of hydroxyl and cyano groups in this molecule may contribute to its ability to interfere with critical cellular pathways. For instance, research suggests that derivatives of this compound could exhibit inhibitory effects on kinases and other enzymes overexpressed in cancer cells.
In addition to its anticancer potential, 2,6-dihydroxy-3-cyanopyridine has been explored for its antimicrobial properties. The structural motif of pyridine derivatives often allows for interactions with bacterial and fungal cell membranes, disrupting essential functions. Preliminary studies indicate that certain analogs of this compound may possess activity against multidrug-resistant pathogens, offering a promising avenue for developing new antibiotics.
The synthesis of 2,6-dihydroxy-3-cyanopyridine involves multi-step organic reactions that highlight the compound's synthetic versatility. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The hydroxyl groups can be introduced through oxidation or hydrolysis of more readily available intermediates, while the cyano group is typically introduced via cyanation reactions. These synthetic strategies underscore the compound's accessibility for further derivatization and study.
The pharmacokinetic profile of 2,6-dihydroxy-3-cyanopyridine is another area of active investigation. Understanding how the body processes this compound is crucial for optimizing its therapeutic use. Early pharmacokinetic studies suggest that it may exhibit moderate solubility and bioavailability, making it a viable candidate for oral administration. However, further research is needed to fully characterize its metabolic pathways and potential side effects.
Recent developments in computational chemistry have also contributed to the study of 2,6-dihydroxy-3-cyanopyridine. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These simulations can guide experimental design by identifying key binding sites and optimizing molecular properties for improved efficacy. The integration of computational methods with traditional experimental approaches has accelerated the discovery process for novel drug candidates.
The industrial significance of 2,6-dihydroxy-3-cyanopyridine extends beyond academic research. Pharmaceutical companies are increasingly interested in pyridine derivatives due to their broad spectrum of activity and favorable structural features. The ability to modify this scaffold into diverse analogs opens up numerous possibilities for developing drugs targeting different diseases. As a result, 2,6-dihydroxy-3-cyanopyridine may play a crucial role in future drug development pipelines.
In conclusion,2,6-Dihydroxy-3-cyanopyridine (CAS No. 35441-10-2) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, particularly in oncology and antimicrobial therapy. Ongoing research continues to uncover new insights into its biological activities and synthetic possibilities, reinforcing its importance as a valuable chemical entity in modern medicinal chemistry.
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